molecular formula C20H24N2O4 B2423090 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL CAS No. 1321739-82-5

3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL

Cat. No.: B2423090
CAS No.: 1321739-82-5
M. Wt: 356.422
InChI Key: GGDUEWYBEYKDGH-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and hydroxyphenyl groups

Scientific Research Applications

3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethylenediamine, followed by successive ethoxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.

Mechanism of Action

The mechanism by which 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure but with different functional groups.

    2-Fluorodeschloroketamine: Shares some structural features but differs in its pharmacological properties.

Uniqueness

What sets 3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL apart is its unique combination of ethoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[2-[2-[(3-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-19-5-1-3-17(13-19)15-21-7-9-25-11-12-26-10-8-22-16-18-4-2-6-20(24)14-18/h1-6,13-16,23-24H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUEWYBEYKDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NCCOCCOCCN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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